2-(Aminomethyl)-1-methoxynaphthalene
CAS No.:
Cat. No.: VC15981409
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO |
|---|---|
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | (1-methoxynaphthalen-2-yl)methanamine |
| Standard InChI | InChI=1S/C12H13NO/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7H,8,13H2,1H3 |
| Standard InChI Key | YZPIDRJCEOIAQH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC2=CC=CC=C21)CN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (1-methoxynaphthalen-2-yl)methanamine, reflects its naphthalene backbone substituted with a methoxy group (-OCH) at position 1 and an aminomethyl group (-CHNH) at position 2. The canonical SMILES representation, COC1=C(C=CC2=CC=CC=C21)CN, confirms this arrangement. The naphthalene system provides aromatic stability, while the electron-donating methoxy and nucleophilic aminomethyl groups enable diverse reactivity.
Table 1: Key Molecular Descriptors
Physicochemical Properties
Spectroscopic Signatures
While experimental spectral data (e.g., NMR, IR) are absent in available sources, computational predictions based on its structure suggest:
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: Aromatic protons in the 6.8–8.5 ppm range, methoxy singlet near 3.9 ppm, and aminomethyl protons at 2.5–3.0 ppm.
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IR: Stretching vibrations for N-H (), C-O (), and aromatic C=C ().
Synthesis Pathways
General Strategies
Synthesis typically involves functionalizing naphthalene precursors. Two routes are plausible:
Route 1: Direct Aminomethylation
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Methoxy Introduction: Friedel-Crafts alkylation of naphthalene with methyl chloride/aluminum trichloride yields 1-methoxynaphthalene .
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Aminomethylation: Mannich reaction with formaldehyde and ammonia introduces the -CHNH group at position 2.
Route 2: Sequential Functionalization
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Nitration: Nitration of 1-methoxynaphthalene at position 2, followed by reduction to 2-aminomethyl-1-methoxynaphthalene.
Table 2: Comparative Synthesis Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | Moderate (40–60%) | Low (20–30%) |
| Purity | Requires chromatography | High with recrystallization |
| Scalability | Industrially feasible | Lab-scale only |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s bifunctional groups make it a candidate for synthesizing:
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Anticancer Agents: Hybrid molecules linking naphthalene to cytotoxic moieties (e.g., platinum complexes).
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Neuroactive Compounds: Analogues of serotonin/norepinephrine reuptake inhibitors.
Material Science
Functionalization with polymers could yield:
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Conductive Polymers: π-Conjugated systems for organic electronics.
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Coordination Complexes: Ligands for transition-metal catalysts.
Future Research Directions
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Synthetic Optimization: Develop catalytic, asymmetric routes to enantiomerically pure forms.
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Biological Screening: Evaluate antimicrobial, anticancer, and CNS activities in in vitro models.
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Computational Modeling: Predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles using QSAR (quantitative structure-activity relationship) tools.
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